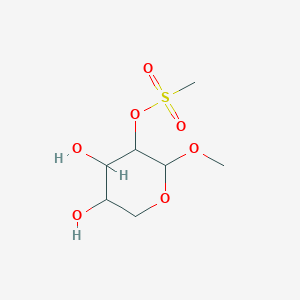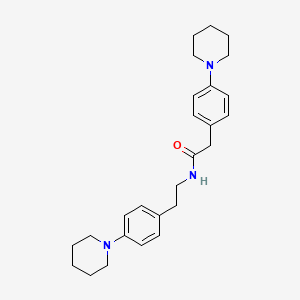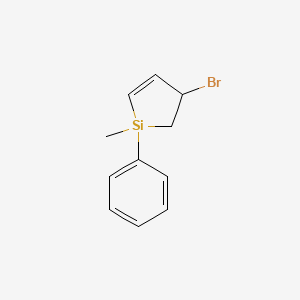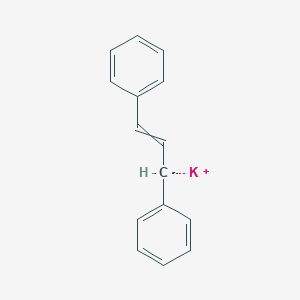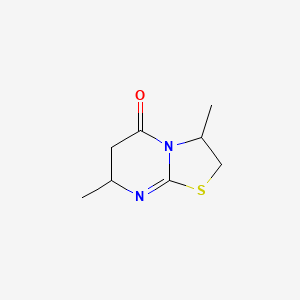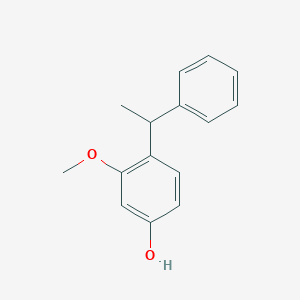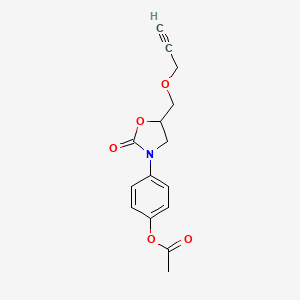
Acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester is a complex organic compound with a unique structure that combines an oxazolidine ring with a phenyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester typically involves the reaction of 4-(5-(hydroxymethyl)-3-oxazolidinyl)phenyl ester with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and phenyl ester group can participate in various binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
Acetic acid, 4-(5-(hydroxymethyl)-3-oxazolidinyl)phenyl ester: A precursor in the synthesis of the target compound.
Acetic acid, 4-(5-(methoxymethyl)-3-oxazolidinyl)phenyl ester: Similar structure with a methoxy group instead of a propynyloxy group.
Uniqueness
The presence of the propynyloxy group in acetic acid, 4-(5-(2-propynyloxymethyl)-3-oxazolidinyl)phenyl ester imparts unique reactivity and potential applications compared to its analogs. This structural feature can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
49711-82-2 |
|---|---|
分子式 |
C15H15NO5 |
分子量 |
289.28 g/mol |
IUPAC 名称 |
[4-[2-oxo-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-3-yl]phenyl] acetate |
InChI |
InChI=1S/C15H15NO5/c1-3-8-19-10-14-9-16(15(18)21-14)12-4-6-13(7-5-12)20-11(2)17/h1,4-7,14H,8-10H2,2H3 |
InChI 键 |
YNRXSTTUNTYSDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)N2CC(OC2=O)COCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



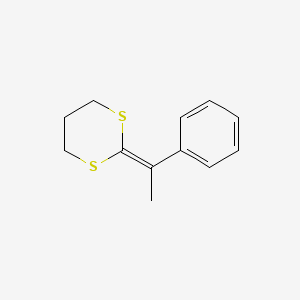
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

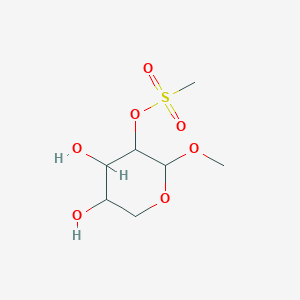
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)
